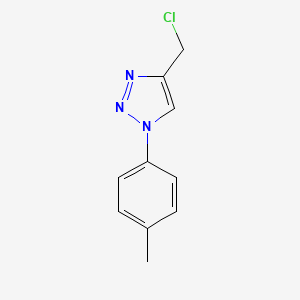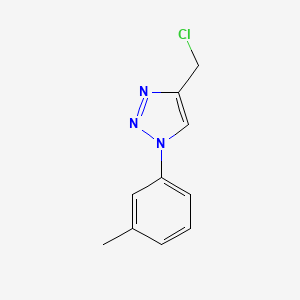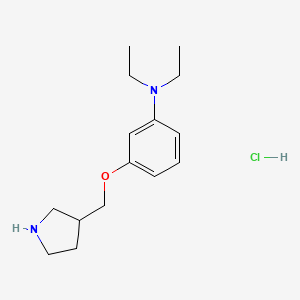
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride
描述
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group
作用机制
Target of action
The primary targets of TBC are the nervous and endocrine systems, lungs, and liver . It has potential to bioaccumulate in the food chain of living organisms .
Mode of action
The possible mechanism of toxicity of TBC in the nervous system is based on the generation of oxidative stress by TBC leading to apoptosis of neuronal cells, while mitochondrial damage is considered to be responsible for changes in the respiratory organ .
Biochemical pathways
It’s known that tbc can cause oxidative stress and mitochondrial damage, which suggests it may interfere with cellular respiration and other oxidative processes .
Pharmacokinetics
The properties of TBC, such as the high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicate a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms .
Result of action
TBC has been demonstrated to exert a harmful effect mainly on the nervous and endocrine systems, lungs, and liver . It increases caspase-1 and caspase-3 activity in mouse astrocytes in vitro, which suggests inflammation-induced apoptosis .
Action environment
The presence of TBC has been confirmed in soil, sediments, river water, and such materials as microplastic, curtains, and e-waste devices . Its concentration in the environment has been continuously increasing over the years .
生化分析
Biochemical Properties
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to the activation of the aryl hydrocarbon receptor (AhR) pathway, which plays a role in the regulation of xenobiotic-metabolizing enzymes . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors such as the aryl hydrocarbon receptor (AhR) .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound has been observed to undergo degradation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and oxidative stress response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . For instance, high doses of this compound have been shown to induce oxidative stress, inflammation, and apoptosis in various tissues . Additionally, threshold effects have been observed, where certain biological responses are only triggered above specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II biotransformation reactions . In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, the metabolites formed in phase I are conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione, facilitating their excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its biological effects . For instance, its localization in the mitochondria can lead to mitochondrial dysfunction and oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride typically involves the bromination of a suitable precursor. One common method is the bromination of 2,3,5,6-tetrafluorobenzotrifluoride with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove bromine atoms, resulting in the formation of less halogenated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated and fluorinated benzoic acids.
Reduction: Formation of partially dehalogenated benzotrifluorides.
Substitution: Formation of hydroxylated or aminated benzotrifluorides.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a probe to study the effects of halogenation on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of new drugs with improved efficacy and selectivity. The compound’s halogenated structure may enhance the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, the compound can be used as a flame retardant due to its high bromine content. It may also find applications in the production of specialty polymers and materials with enhanced thermal stability.
相似化合物的比较
2,3,5,6-Tetrafluorobenzotrifluoride: Lacks the bromine atoms, resulting in different reactivity and applications.
4-(2,3-Dichloropropyl)-2,3,5,6-tetrafluorobenzotrifluoride: Contains chlorine instead of bromine, leading to variations in chemical properties and biological activity.
4-(2,3-Dibromopropyl)-2,3,5,6-tetrachlorobenzotrifluoride:
Uniqueness: The unique combination of bromine and fluorine atoms in 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride imparts distinct chemical properties, such as high reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1-(2,3-dibromopropyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2F7/c11-2-3(12)1-4-6(13)8(15)5(10(17,18)19)9(16)7(4)14/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTPPTHIVBKMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)


![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)


![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)


![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)

